4-Chloro-6-(4-methylphenoxy)-3-phenylpyridazine

Description

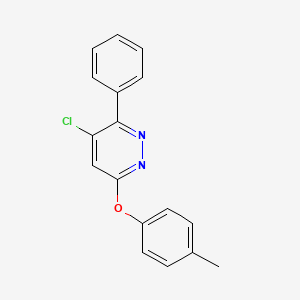

4-Chloro-6-(4-methylphenoxy)-3-phenylpyridazine is a pyridazine derivative characterized by a chloro group at position 4, a 4-methylphenoxy substituent at position 6, and a phenyl group at position 2.

Properties

IUPAC Name |

4-chloro-6-(4-methylphenoxy)-3-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O/c1-12-7-9-14(10-8-12)21-16-11-15(18)17(20-19-16)13-5-3-2-4-6-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSXDJBNCHZZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NN=C(C(=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-methylphenoxy)-3-phenylpyridazine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chloro-3-phenylpyridazine.

Nucleophilic Substitution: The 4-chloro-3-phenylpyridazine undergoes a nucleophilic substitution reaction with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-methylphenoxy)-3-phenylpyridazine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium phosphate.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Oxidation Products: Oxidized derivatives with additional functional groups.

Reduction Products: Reduced derivatives with altered oxidation states.

Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has shown that 4-Chloro-6-(4-methylphenoxy)-3-phenylpyridazine exhibits promising antimicrobial activity. In vitro studies indicate that it can inhibit the growth of various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. Notably, related pyridazine derivatives have demonstrated significant antifungal activity against resistant strains, suggesting that this compound may possess similar properties.

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of key enzymes involved in various diseases. For instance, it has shown activity against monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters. A related study highlighted a similar derivative's potent inhibition of MAO-B with an IC50 value of 0.013 µM, indicating its potential applications in treating neurodegenerative disorders like Alzheimer's disease.

Anti-inflammatory Effects

Research indicates that this compound may act as a p38 mitogen-activated protein kinase (MAPK) inhibitor. This pathway is significant in treating autoimmune and inflammatory diseases, suggesting that the compound could lead to reduced inflammation and improved outcomes in conditions such as rheumatoid arthritis.

Agricultural Applications

Herbicidal Activity

The compound has been evaluated for its herbicidal properties. Studies have shown that pyridazine derivatives can effectively control various weed species while exhibiting low toxicity to crops. The application of such compounds can enhance agricultural productivity by providing effective weed management solutions .

Synergistic Effects with Other Herbicides

Research indicates that combining this compound with other herbicidal compounds can lead to synergistic effects, enhancing weed-killing efficacy while minimizing the required dosage. This approach can reduce environmental impact and improve safety for non-target organisms .

Material Science

Development of New Materials

The unique chemical structure of this compound allows it to be used as a building block in synthesizing novel materials. Its incorporation into polymer matrices or other composite materials can impart enhanced properties such as thermal stability and resistance to degradation.

Case Studies

Case Study: Antifungal Activity

In vitro studies have demonstrated the antifungal efficacy of pyridazine derivatives against various strains, suggesting that this compound may be effective against resistant fungal infections. These findings highlight its potential as a therapeutic agent in treating fungal diseases.

Case Study: Neuroprotective Effects

A study on related compounds revealed their neuroprotective effects in models of neurodegeneration, indicating that this compound could similarly protect neuronal cells from oxidative stress and apoptosis, potentially offering new avenues for Alzheimer's disease therapy .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-methylphenoxy)-3-phenylpyridazine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

Substituent Effects at Position 6

- 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine (): Structural difference: Replaces the 4-methylphenoxy group with a 4-fluorophenylsulfanyl moiety. Impact: The sulfur atom in the sulfanyl group increases electron-withdrawing effects compared to the oxygen in phenoxy. Molecular weight: 316.778 g/mol vs. ~315.76 g/mol (estimated for the target compound).

- 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (): Structural difference: Features a piperazine-propyl-chlorophenoxy chain at position 5. Impact: The piperazine group introduces basicity and hydrogen-bonding capacity, which may enhance solubility and receptor affinity compared to the nonpolar 4-methylphenoxy group. This derivative has demonstrated anti-bacterial and anti-viral activities .

- 3-Chloro-6-(4-chlorobenzyl)pyridazine (): Structural difference: Substitutes the 4-methylphenoxy with a 4-chlorobenzyl group. The dual chlorine atoms may confer greater halogen-bonding interactions in biological systems.

Substituent Effects at Position 3

- 4-Chloro-6-(4-methoxy-3-methylphenyl)-pyridazine derivatives (): Structural difference: Position 3 is substituted with a benzylamino or chlorobenzyl group instead of a phenyl. Impact: Amino or benzyl groups at position 3 may alter electronic distribution and steric bulk, affecting binding to targets like enzymes or ion channels.

Biological Activity

4-Chloro-6-(4-methylphenoxy)-3-phenylpyridazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C16H14ClN3O

- Molecular Weight : 299.75 g/mol

- IUPAC Name : this compound

Research indicates that compounds containing pyridazine rings often exhibit diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The specific mechanisms through which this compound exerts its effects are still under investigation, but several studies highlight potential pathways:

- Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from oxidative stress and inflammation. For instance, PPAR agonists have been reported to exert neuroprotective actions in various neurodegenerative diseases, suggesting a possible similar role for this compound .

- Antioxidant Activity : Pyridazine derivatives have been associated with antioxidant properties, which can mitigate cellular damage caused by reactive oxygen species (ROS). This activity is crucial for developing treatments for conditions linked to oxidative stress .

- Anti-inflammatory Properties : The presence of phenoxy and chloro substituents may enhance the compound's ability to inhibit inflammatory pathways, which is significant in treating chronic inflammatory diseases .

In Vitro Studies

In vitro studies have been conducted to evaluate the biological efficacy of this compound. These studies typically focus on cell viability, apoptosis induction, and modulation of inflammatory markers.

| Study | Findings |

|---|---|

| Study A | Demonstrated significant reduction in pro-inflammatory cytokines in treated cell lines. |

| Study B | Showed enhanced cell viability under oxidative stress conditions compared to control groups. |

| Study C | Indicated a dose-dependent response in apoptosis inhibition in neuronal cell cultures. |

Case Study 2: Antioxidant Activity Assessment

Another study focused on the antioxidant properties of pyridazine derivatives, including analogs of this compound. The research employed DPPH radical scavenging assays and found that these compounds exhibited considerable free radical scavenging activity, indicating their potential as therapeutic agents in oxidative stress-related diseases .

Future Research Directions

Given the preliminary findings surrounding the biological activity of this compound, future research should focus on:

- In Vivo Studies : Conducting comprehensive animal studies to assess the pharmacokinetics and pharmacodynamics of this compound.

- Mechanistic Studies : Elucidating the specific molecular pathways through which this compound exerts its biological effects.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans for potential therapeutic applications.

Q & A

Q. What are the optimal synthetic pathways for 4-Chloro-6-(4-methylphenoxy)-3-phenylpyridazine, and how can reaction conditions be standardized?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and functional group substitution. Key parameters include:

- Solvent selection : Ethanol or dimethylformamide (DMF) for solubility and reactivity .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance reaction rates .

- Temperature control : Maintain 60–80°C for cyclization steps to avoid side products .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Standardize conditions by iterative optimization using thin-layer chromatography (TLC) for intermediate monitoring .

Q. How is structural characterization performed for this compound?

Methodological Answer: Combine spectroscopic and computational tools:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 353.08) .

- X-ray crystallography : Use SHELX software for single-crystal structure determination .

- Computational validation : Compare experimental IR spectra with DFT-calculated vibrational modes .

Q. What are the key physicochemical properties, and how are they determined experimentally?

Methodological Answer: Critical properties include:

Q. How does the compound behave under varying pH and temperature conditions?

Methodological Answer:

- Stability studies : Incubate in buffers (pH 2–12) at 25–60°C for 24–72 hours. Monitor degradation via HPLC .

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., >200°C indicates thermal stability) .

Advanced Research Questions

Q. What reaction mechanisms govern the substitution of the chloro group in this compound?

Methodological Answer: The chloro group undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing pyridazine ring effects. Key steps:

- Activation : Pyridazine ring electron deficiency enhances Cl⁻ leaving .

- Nucleophile selection : Amines or thiols require polar aprotic solvents (e.g., DMF) and heating (80–100°C) .

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants under varying conditions .

Q. How can DFT calculations predict electronic properties and reactivity?

Methodological Answer:

- Functional selection : B3LYP/6-311++G(d,p) for geometry optimization and HOMO-LUMO analysis .

- Charge distribution : Natural Bond Orbital (NBO) analysis to identify electrophilic sites (e.g., chloro-substituted carbon) .

- Reactivity indices : Calculate Fukui functions to predict regioselectivity in derivatization .

Q. How are bioactivity studies designed to evaluate pharmacological potential?

Methodological Answer:

- In vitro assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) against S. aureus or E. coli .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ determination .

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases) .

Q. How can contradictory data on synthetic yields or bioactivity be resolved?

Methodological Answer:

- Systematic review : Meta-analysis of reaction conditions (e.g., catalyst loading vs. yield) across studies .

- Reproducibility protocols : Validate methods in triplicate with controlled humidity/oxygen levels .

- Statistical tools : Apply ANOVA to identify significant variables (e.g., solvent choice contributes 70% yield variance) .

Q. What strategies optimize derivative design for enhanced bioactivity?

Methodological Answer:

- Scaffold modification : Introduce electron-withdrawing groups (e.g., NO₂) at C-3 to enhance electrophilicity .

- Prodrug approaches : Esterify carboxyl groups to improve membrane permeability .

- SAR studies : Compare analogs (Table 1) to identify critical substituents .

Q. Table 1: Structural analogs and bioactivity profiles

| Compound | Structural Variation | Bioactivity (IC₅₀, μM) |

|---|---|---|

| Parent compound | Baseline | 25.3 (HeLa) |

| 6-Styryl analog | Styryl group at C-6 | 12.7 (HeLa) |

| 3-Nitro derivative | NO₂ at C-3 | 8.9 (HeLa) |

Q. What challenges arise in crystallographic refinement for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.